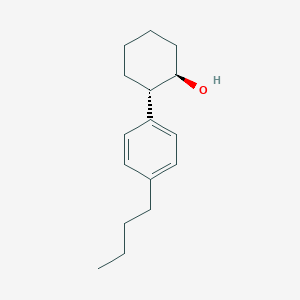

trans-2-(4-Butylphenyl)cyclohexanol

Description

Properties

IUPAC Name |

(1R,2S)-2-(4-butylphenyl)cyclohexan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24O/c1-2-3-6-13-9-11-14(12-10-13)15-7-4-5-8-16(15)17/h9-12,15-17H,2-8H2,1H3/t15-,16+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGSNDJFIMCVSKW-JKSUJKDBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)C2CCCCC2O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC1=CC=C(C=C1)[C@@H]2CCCC[C@H]2O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-2-(4-Butylphenyl)cyclohexanol typically involves the following steps:

Starting Materials: The synthesis begins with cyclohexanone and 4-butylbenzene.

Grignard Reaction: A Grignard reagent, such as phenylmagnesium bromide, is prepared from 4-butylbromobenzene and magnesium in dry ether.

Addition Reaction: The Grignard reagent is then reacted with cyclohexanone to form the corresponding alcohol.

Hydrogenation: The resulting product is subjected to hydrogenation to yield this compound.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale Grignard reactions followed by catalytic hydrogenation. These processes are optimized for yield and purity, utilizing advanced techniques such as continuous flow reactors and high-pressure hydrogenation systems.

Chemical Reactions Analysis

Types of Reactions

Oxidation: trans-2-(4-Butylphenyl)cyclohexanol can undergo oxidation to form ketones or carboxylic acids, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the compound into various alcohol derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) facilitate substitution reactions.

Major Products

Oxidation: Produces ketones or carboxylic acids.

Reduction: Yields various alcohol derivatives.

Substitution: Results in halogenated or other functionalized cyclohexanol derivatives.

Scientific Research Applications

Medicinal Chemistry

Trans-2-(4-Butylphenyl)cyclohexanol has been investigated for its potential therapeutic applications, particularly in the treatment of tuberculosis. A study highlighted its role in structure-activity relationship (SAR) studies, where analogs of this compound demonstrated significant anti-tubercular activity against Mycobacterium tuberculosis . The research showed that modifications to the phenyl group could enhance potency while maintaining favorable physicochemical properties .

Material Science

In materials science, this compound is utilized as an intermediate in the synthesis of various polymers and resins. Its ability to act as a chain stopper in polymerization processes allows for precise control over molecular weight, which is critical in producing high-performance materials such as epoxy resins .

Synthesis of Complexes

The compound is also used as a reactant in the synthesis of metal complexes. For instance, it can react with vanadium oxide clusters to create novel coordination compounds that exhibit interesting catalytic properties . This application is particularly relevant in the field of catalysis and environmental chemistry.

Case Study 1: Anti-Tubercular Activity

A recent study conducted a high-throughput screening of chemical libraries, identifying this compound derivatives as promising candidates against M. tuberculosis . The derivatives exhibited varying levels of activity, with some showing minimum inhibitory concentrations (MICs) as low as 2 µM, indicating strong potential for further development into therapeutic agents .

Case Study 2: Polymer Development

In polymer science, researchers explored the use of this compound in developing epoxy resins. The study demonstrated that incorporating this compound into resin formulations improved thermal stability and mechanical properties compared to traditional formulations without it. This enhancement makes it suitable for applications in aerospace and automotive industries where material performance is critical .

Mechanism of Action

The mechanism of action of trans-2-(4-Butylphenyl)cyclohexanol involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydroxyl group can form hydrogen bonds, while the butylphenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of target proteins and influence biological pathways.

Comparison with Similar Compounds

Structural and Stereochemical Comparisons

Table 1: Key Structural and Physical Properties of Cyclohexanol Derivatives

| Compound | Substituent | Molar Mass (g/mol) | Melting Point (°C) | Key Feature(s) |

|---|---|---|---|---|

| trans-2-(4-Butylphenyl)cyclohexanol* | 4-Butylphenyl (trans) | 248.38 (calc.) | Not reported | Hydrophobic aryl group |

| trans-2-(4-n-Propylphenyl)cyclohexanol | 4-Propylphenyl (trans) | 218.33 | Not reported | Shorter alkyl chain substituent |

| trans-2-(Quinolin-2-yl)cyclohexanol | Quinoline (trans) | 255.34 | 129–131 | Heteroaromatic substituent |

| trans-2-(N,N-Dimethylamino)cyclohexanol | N,N-Dimethylamino (trans) | 157.25 | Not reported | Hydrogen-bonding capability |

| trans-2-(4-Phenylpiperidino)cyclohexanol (Vesamicol) | Piperidine-phenyl (trans) | 285.43 | Not reported | Acetylcholine-storage blocker |

*Calculated based on structural analogs.

Key Observations :

- Substituent Effects: The 4-butylphenyl group enhances hydrophobicity compared to shorter alkyl chains (e.g., propyl) or heteroaromatic groups (e.g., quinoline) . This may influence solubility and partitioning behavior in biological systems.

- Stereochemical Control: Synthesis of trans isomers is highly dependent on reducing agents. For example, trans-2-(quinolin-2-yl)cyclohexanol achieves >94% trans selectivity using Al(Oi-Pr)3/i-PrOH, whereas NaBH4 yields a 3:1 trans/cis mixture . Similar stereochemical challenges likely apply to this compound.

Table 2: Reactivity and Functional Comparisons

Key Observations :

- Reactivity: The presence of amino groups (e.g., N,N-dimethylamino) significantly enhances reactivity in esterification via hydrogen-bond-mediated activation .

- Pharmacological Potential: Piperidino-phenyl derivatives like vesamicol exhibit cholinergic activity, suggesting that this compound could be explored for similar neuropharmacological applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.